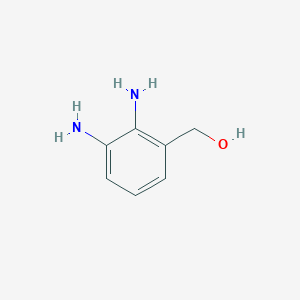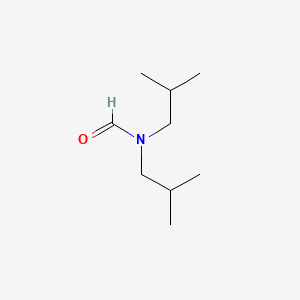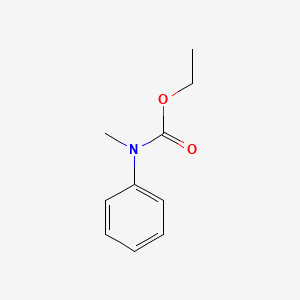
(2,3-Diaminophenyl)methanol
Übersicht
Beschreibung
“(2,3-Diaminophenyl)methanol” is a chemical compound with the molecular formula C7H10N2O . It has a molecular weight of 138.17 .
Molecular Structure Analysis
The molecular structure of “(2,3-Diaminophenyl)methanol” consists of a benzene ring with two amino groups (NH2) and a methanol group (CH2OH) attached .
Physical And Chemical Properties Analysis
“(2,3-Diaminophenyl)methanol” is a compound with a molecular weight of 138.17 . It is recommended to be stored at a temperature between 2-8°C .
Wissenschaftliche Forschungsanwendungen
Methanol in Biomembrane Studies
Methanol is identified as a significant factor influencing lipid dynamics within biological membranes. A study by Nguyen et al. (2019) highlights methanol's impact on the transfer and flip-flop kinetics of 1,2-dimyristoyl-sn-glycero-3-phosphocholine in large unilamellar vesicles, suggesting its role in altering bilayer composition and stability. This insight could be relevant to the study of (2,3-Diaminophenyl)methanol in similar biological contexts (Nguyen et al., 2019).
Methanol to Hydrocarbons Conversion
Research by Bjørgen et al. (2007) on the conversion of methanol to hydrocarbons over zeolite H-ZSM-5 provides a foundation for understanding the chemical transformations of methanol and related compounds. The study examines catalyst deactivation and product formation, offering a mechanistic view that could inform the chemical pathways involving (2,3-Diaminophenyl)methanol (Bjørgen et al., 2007).
Methanol's Role in Catalysis
A study on the iridium-catalyzed C–C coupling of methanol with allenes by Moran et al. (2011) explores methanol's potential as a building block in synthetic chemistry. This work could provide a conceptual framework for the synthesis and application of (2,3-Diaminophenyl)methanol in catalysis and synthesis (Moran et al., 2011).
Methanol in Biological Engineering
Whitaker et al. (2017) demonstrate the engineering of Escherichia coli for methanol utilization, highlighting methanol's role as a substrate in the biological production of chemicals. Such biotechnological applications provide a context for considering (2,3-Diaminophenyl)methanol in microbial synthesis and metabolic engineering (Whitaker et al., 2017).
Eigenschaften
IUPAC Name |
(2,3-diaminophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O/c8-6-3-1-2-5(4-10)7(6)9/h1-3,10H,4,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYUDUZRLZITSTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)N)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40363803 | |
| Record name | (2,3-diaminophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,3-Diaminophenyl)methanol | |
CAS RN |
273749-25-0 | |
| Record name | (2,3-diaminophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40363803 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B1585569.png)



